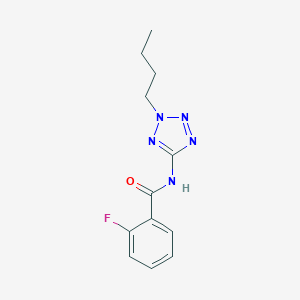
N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide typically involves the formation of the tetrazole ring followed by its attachment to the fluorobenzamide moiety. One common method involves the cyclization of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the fluorobenzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or tetrazole sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxyl groups, allowing it to bind to enzymes and receptors in a manner similar to natural substrates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
- N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide
Uniqueness
N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H14FN5O |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
N-(2-butyltetrazol-5-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H14FN5O/c1-2-3-8-18-16-12(15-17-18)14-11(19)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H,14,16,19) |
InChIキー |
RSNOVVANMXDPNK-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-chlorophenyl]-2-furamide](/img/structure/B278206.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278211.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278216.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278217.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B278222.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278223.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278224.png)
